

Application Note: Thermal Analysis of Pigment Orange 16 using TGA/DSC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 16 (C.I. 21160) is a disazo diarylide pigment widely utilized in the manufacturing of printing inks, plastics, and other colored materials.^{[1][2][3]} Its chemical structure, characterized by two azo groups (-N=N-), largely determines its coloristic properties and its stability. The thermal behavior of this pigment is a critical parameter, directly influencing its processing conditions, performance, and stability in final applications. Elevated temperatures during processing, such as in plastic extrusion or ink drying, can lead to thermal decomposition, resulting in color shifts, loss of properties, and the potential formation of degradation by-products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to characterize the thermal stability and transitions of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, residual mass, and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

This application note provides a detailed protocol for the thermal analysis of **Pigment Orange 16** using TGA and DSC to determine its thermal stability and decomposition profile.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition characteristics of **Pigment Orange 16**.

a. Sample Preparation:

- Ensure the **Pigment Orange 16** sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.
- Accurately weigh 5-10 mg of the pigment powder into a clean, tared TGA crucible (typically alumina or platinum). Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

b. Instrument Setup and Parameters:

- Instrument: A calibrated thermogravimetric analyzer.
- Temperature Program:
 - Equilibrate at 30 °C.
 - Ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
- Atmosphere:
 - Purge Gas: Nitrogen (or another inert gas like Argon) to prevent oxidative decomposition.
 - Flow Rate: 20-50 mL/min.
- Data Acquisition: Record the sample mass, temperature, and time throughout the experiment. The first derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

This protocol is designed to identify thermal transitions such as melting and decomposition, and to determine the associated enthalpy changes.

a. Sample Preparation:

- Accurately weigh 3-7 mg of the fine **Pigment Orange 16** powder into a clean, tared aluminum DSC pan.
- Hermetically seal the pan to contain any volatiles that may be released during heating. If studying decomposition where gas release is significant, a pinhole lid may be used, but this should be noted in the experimental details.

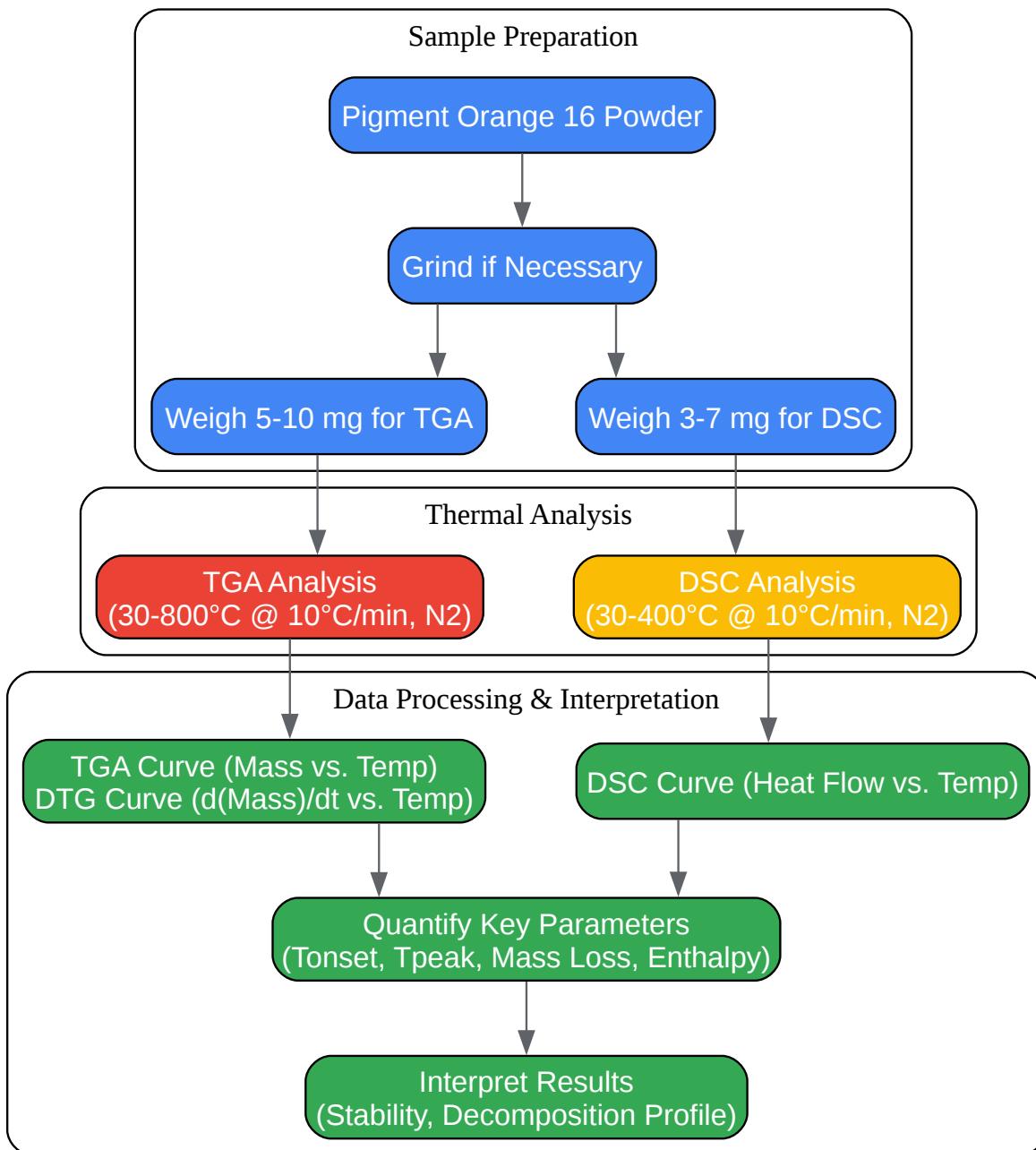
b. Instrument Setup and Parameters:

- Instrument: A calibrated differential scanning calorimeter.
- Temperature Program:
 - Equilibrate at 30 °C.
 - Ramp from 30 °C to 400 °C at a constant heating rate of 10 °C/min. The upper-temperature limit is chosen to be within the primary decomposition range observed in TGA without exceeding the operational limits of standard aluminum pans.
- Atmosphere:
 - Purge Gas: Nitrogen.
 - Flow Rate: 20-50 mL/min.
- Reference: An empty, hermetically sealed aluminum pan.
- Data Acquisition: Record the heat flow as a function of temperature and time.

Expected Results and Data Presentation

The thermal analysis of **Pigment Orange 16** is expected to reveal its decomposition pattern. As a diarylide azo pigment, the primary decomposition mechanism is anticipated to be the

cleavage of the azo bonds. The following table summarizes the expected quantitative data based on typical thermal behavior for this class of pigments and available heat stability data.[2]
[4][5][6]


Parameter	Expected Value/Range	Technique	Description
TGA			
Onset of Decomposition (Tonset)	180 - 240 °C	TGA	The temperature at which significant mass loss begins. This is a key indicator of thermal stability.
Peak Decomposition Temp (Tpeak)	250 - 350 °C	TGA (DTG)	The temperature at which the rate of mass loss is at its maximum, indicating the main decomposition step.
Mass Loss (Main Step)	40 - 60 %	TGA	The percentage of mass lost during the primary decomposition, corresponding to the cleavage of azo bonds and subsequent fragmentation.
Residual Mass @ 800 °C	20 - 40 %	TGA	The remaining mass at the end of the experiment, likely a carbonaceous residue.
DSC			

Thermal Event	Exothermic Peak	DSC	A sharp exothermic peak corresponding to the energy released during the decomposition of the pigment.
Peak Temperature	250 - 350 °C	DSC	The temperature at the apex of the exothermic peak, which should correlate with the Tpeak from TGA.

Note: The data presented in this table are representative values for diarylide azo pigments and are intended for illustrative purposes. Actual experimental results may vary based on the specific grade of **Pigment Orange 16** and the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the thermal analysis of **Pigment Orange 16**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA/DSC analysis.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable techniques for characterizing the thermal properties of **Pigment Orange 16**. The protocols detailed in this application note provide a robust framework for determining the pigment's thermal stability, decomposition temperatures, and associated energetic changes. This information is crucial for establishing appropriate processing parameters in various industrial applications, ensuring product quality and performance, and for conducting further research into the degradation mechanisms of azo pigments. The expected results indicate that **Pigment Orange 16** exhibits thermal stability up to approximately 180-240 °C, beyond which it undergoes significant exothermic decomposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Orange 16 [dyestuffintermediates.com]
- 2. Pigment Orange 16 - SY Chemical Co., Ltd. [sypigment.com]
- 3. Pigment Orange 16 | Fast Orange GRN | CAS 6505-28-8 | Origo Chemical [origochem.com]
- 4. Pigment orange 16(Fast Orange GRN)|CAS No.6505-28-8|C.I. No.pigment orange 16 [xcolorpigment.com]
- 5. pigments.com [pigments.com]
- 6. zeyachem.net [zeyachem.net]
- To cite this document: BenchChem. [Application Note: Thermal Analysis of Pigment Orange 16 using TGA/DSC]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021492#thermal-analysis-of-pigment-orange-16-using-tga-dsc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com